molecular formula C7H13N3O B13316326 1-ethyl-5-methoxy-3-methyl-1H-pyrazol-4-amine

1-ethyl-5-methoxy-3-methyl-1H-pyrazol-4-amine

Cat. No.: B13316326
M. Wt: 155.20 g/mol
InChI Key: CPQHRGFKGGNVRC-UHFFFAOYSA-N
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Description

1-Ethyl-5-methoxy-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methoxy-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazol-4-amine with methoxy reagents under acidic or basic conditions to introduce the methoxy group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as alkylation, cyclization, and functional group modifications to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methoxy-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups at the 4- or 5-positions .

Scientific Research Applications

1-Ethyl-5-methoxy-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products[][4].

Mechanism of Action

The mechanism of action of 1-ethyl-5-methoxy-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine
  • 1-Ethyl-4-methyl-1H-pyrazol-5-amine
  • 3-Methyl-1H-pyrazol-5-amine

Comparison: Compared to these similar compounds, 1-ethyl-5-methoxy-3-methyl-1H-pyrazol-4-amine is unique due to the presence of the methoxy group at the 5-position. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-ethyl-5-methoxy-3-methylpyrazol-4-amine

InChI

InChI=1S/C7H13N3O/c1-4-10-7(11-3)6(8)5(2)9-10/h4,8H2,1-3H3

InChI Key

CPQHRGFKGGNVRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)N)OC

Origin of Product

United States

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